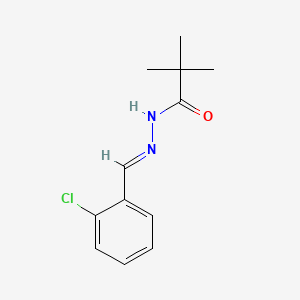
(E)-2,2-Dimethylpropanoic acid ((2-chlorophenyl)methylene)hydrazide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(E)-2,2-Dimethylpropanoic acid ((2-chlorophenyl)methylene)hydrazide is an organic compound that belongs to the class of hydrazides This compound is characterized by the presence of a hydrazide functional group attached to a (2-chlorophenyl)methylene moiety, which is further connected to a 2,2-dimethylpropanoic acid backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-2,2-Dimethylpropanoic acid ((2-chlorophenyl)methylene)hydrazide typically involves the reaction of 2,2-dimethylpropanoic acid with hydrazine hydrate in the presence of a suitable catalyst. The reaction is carried out under reflux conditions to ensure complete conversion of the starting materials. The general reaction scheme is as follows:
Step 1: 2,2-Dimethylpropanoic acid is reacted with thionyl chloride to form 2,2-dimethylpropanoyl chloride.
Step 2: The resulting 2,2-dimethylpropanoyl chloride is then reacted with hydrazine hydrate to form 2,2-dimethylpropanoic acid hydrazide.
Step 3: Finally, 2,2-dimethylpropanoic acid hydrazide is reacted with (2-chlorophenyl)methylene chloride under basic conditions to yield this compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
(E)-2,2-Dimethylpropanoic acid ((2-chlorophenyl)methylene)hydrazide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the hydrazide group to amines.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the (2-chlorophenyl)methylene moiety.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like amines and thiols can be used under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while reduction can produce amines.
Scientific Research Applications
(E)-2,2-Dimethylpropanoic acid ((2-chlorophenyl)methylene)hydrazide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its ability to interact with biological targets.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of (E)-2,2-Dimethylpropanoic acid ((2-chlorophenyl)methylene)hydrazide involves its interaction with specific molecular targets. The hydrazide group can form hydrogen bonds and other interactions with enzymes and receptors, modulating their activity. The (2-chlorophenyl)methylene moiety may also contribute to the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
- 2,2-Dimethylpropanoic acid hydrazide
- (2-Chlorophenyl)methylene hydrazide
- 2,2-Dimethylpropanoic acid ((4-chlorophenyl)methylene)hydrazide
Uniqueness
(E)-2,2-Dimethylpropanoic acid ((2-chlorophenyl)methylene)hydrazide is unique due to the specific combination of the 2,2-dimethylpropanoic acid backbone and the (2-chlorophenyl)methylene moiety. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
CAS No. |
133661-83-3 |
|---|---|
Molecular Formula |
C12H15ClN2O |
Molecular Weight |
238.71 g/mol |
IUPAC Name |
N-[(E)-(2-chlorophenyl)methylideneamino]-2,2-dimethylpropanamide |
InChI |
InChI=1S/C12H15ClN2O/c1-12(2,3)11(16)15-14-8-9-6-4-5-7-10(9)13/h4-8H,1-3H3,(H,15,16)/b14-8+ |
InChI Key |
QAMPDZDJTCMJKM-RIYZIHGNSA-N |
Isomeric SMILES |
CC(C)(C)C(=O)N/N=C/C1=CC=CC=C1Cl |
Canonical SMILES |
CC(C)(C)C(=O)NN=CC1=CC=CC=C1Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















